(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include 4-(isopentyloxy)benzaldehyde, phenylhydrazine, and 3-methoxypropylamine. The synthesis may proceed through the formation of intermediate compounds such as hydrazones and thiazolidinones under controlled conditions of temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one: Shares structural similarities with other thiazolidinone derivatives.
Thiazolidinediones: Known for their antidiabetic properties.
Pyrazole derivatives: Often studied for their anti-inflammatory and analgesic effects.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C28H31N3O3S2 |
---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-[[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N3O3S2/c1-20(2)14-17-34-24-12-10-21(11-13-24)26-22(19-31(29-26)23-8-5-4-6-9-23)18-25-27(32)30(28(35)36-25)15-7-16-33-3/h4-6,8-13,18-20H,7,14-17H2,1-3H3/b25-18- |
InChI Key |
AXYGBZATPDFSGW-BWAHOGKJSA-N |
Isomeric SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4 |
Origin of Product |
United States |
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